(2R)-1-Methoxyhexan-2-OL
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Overview
Description
(2R)-1-Methoxyhexan-2-OL is an organic compound with the molecular formula C7H16O2. It is a chiral molecule, meaning it has a non-superimposable mirror image. This compound is characterized by a methoxy group (-OCH3) attached to the first carbon and a hydroxyl group (-OH) attached to the second carbon of a hexane chain. The (2R) configuration indicates the specific spatial arrangement of these groups around the chiral center.
Preparation Methods
Synthetic Routes and Reaction Conditions
(2R)-1-Methoxyhexan-2-OL can be synthesized through several methods. One common approach involves the reaction of ®-2-hexanol with methanol in the presence of an acid catalyst, such as sulfuric acid, to form the methoxy derivative. The reaction typically proceeds under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as zeolites or ion-exchange resins can be employed to facilitate the reaction. The process may also include purification steps like distillation or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
(2R)-1-Methoxyhexan-2-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form the corresponding alkane using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydride (NaH) in dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of 2-hexanone or 2-hexanal.
Reduction: Formation of hexane.
Substitution: Formation of various substituted hexanols depending on the nucleophile used.
Scientific Research Applications
(2R)-1-Methoxyhexan-2-OL has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions involving chiral alcohols.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly those requiring chiral purity.
Industry: Utilized in the production of fragrances and flavorings due to its pleasant odor.
Mechanism of Action
The mechanism of action of (2R)-1-Methoxyhexan-2-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to fit into enzyme active sites in a stereospecific manner, influencing the rate and outcome of biochemical reactions. The methoxy and hydroxyl groups play crucial roles in these interactions, often forming hydrogen bonds or participating in nucleophilic attacks.
Comparison with Similar Compounds
Similar Compounds
(2S)-1-Methoxyhexan-2-OL: The enantiomer of (2R)-1-Methoxyhexan-2-OL, with the opposite spatial arrangement of groups around the chiral center.
1-Methoxyhexane: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
2-Hexanol: Lacks the methoxy group, affecting its solubility and reactivity.
Uniqueness
This compound is unique due to its specific chiral configuration, which imparts distinct chemical and biological properties. Its dual functional groups (methoxy and hydroxyl) allow for a wide range of chemical modifications and applications, making it a valuable compound in various fields of research and industry.
Properties
CAS No. |
849186-08-9 |
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Molecular Formula |
C7H16O2 |
Molecular Weight |
132.20 g/mol |
IUPAC Name |
(2R)-1-methoxyhexan-2-ol |
InChI |
InChI=1S/C7H16O2/c1-3-4-5-7(8)6-9-2/h7-8H,3-6H2,1-2H3/t7-/m1/s1 |
InChI Key |
ONDSSKDTLGWNOJ-SSDOTTSWSA-N |
Isomeric SMILES |
CCCC[C@H](COC)O |
Canonical SMILES |
CCCCC(COC)O |
Origin of Product |
United States |
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